molecular formula C15H11NO2 B3372885 3-[2-(3-Aminophenyl)ethynyl]benzoic acid CAS No. 930395-90-7

3-[2-(3-Aminophenyl)ethynyl]benzoic acid

Cat. No.: B3372885
CAS No.: 930395-90-7
M. Wt: 237.25 g/mol
InChI Key: FFVXLVGENPCMDI-UHFFFAOYSA-N
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Description

3-[2-(3-Aminophenyl)ethynyl]benzoic acid is a chemical compound with the CAS Registry Number 930395-90-7 . It has a molecular formula of C 15 H 11 NO 2 and a molecular weight of approximately 237.25 g/mol . The compound is identified by the SMILES string O=C(O)C1=CC=CC(C#CC2=CC=CC(N)=C2)=C1, which describes its structure featuring a benzoic acid group and an aminophenyl group connected by an ethynyl (acetylene) bridge . Other identifiers include the MDL number MFCD09376389 . Note on Research Applications: The available search results do not specify the main applications, research value, or mechanism of action for this compound. Its structure, containing both an amino and a carboxylic acid functional group, suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research. The acetylene spacer may be of interest in the development of compounds for materials science. Researchers are encouraged to consult the primary scientific literature for potential applications. Important Notice: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(3-aminophenyl)ethynyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-14-6-2-4-12(10-14)8-7-11-3-1-5-13(9-11)15(17)18/h1-6,9-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVXLVGENPCMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277497
Record name 3-[2-(3-Aminophenyl)ethynyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-90-7
Record name 3-[2-(3-Aminophenyl)ethynyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930395-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(3-Aminophenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 3 2 3 Aminophenyl Ethynyl Benzoic Acid

Palladium-Catalyzed Cross-Coupling Approaches to Arylalkynes

The creation of the aryl-alkyne bond is the lynchpin in the synthesis of 3-[2-(3-aminophenyl)ethynyl]benzoic acid. Palladium catalysts are instrumental in this process, enabling the formation of this bond with high levels of efficiency and selectivity.

Sonogashira Coupling Protocols

The Sonogashira coupling is a robust and widely used palladium-catalyzed reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this typically involves the reaction of a 3-ethynylaniline (B136080) derivative with a 3-iodobenzoic acid derivative, or the reverse combination.

A frequently employed strategy is the coupling of 3-ethynylaniline with methyl 3-iodobenzoate. organic-chemistry.org This reaction is generally conducted in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide. nih.gov A base, commonly an amine like triethylamine (B128534) or diethylamine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. wikipedia.org The reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

To avoid the formation of alkyne homocoupling byproducts, which can be promoted by the copper co-catalyst, copper-free Sonogashira protocols have also been developed and successfully utilized. beilstein-journals.org

Alternative Coupling Reactions for Ethynyl (B1212043) Linkage Formation

While the Sonogashira reaction is the most common approach, other palladium-catalyzed methods can be used to create the ethynyl linkage. One alternative is a decarboxylative coupling, where propiolic acid can be used as a difunctional alkyne source, first undergoing a Sonogashira coupling and then a decarboxylative coupling with an aryl bromide. organic-chemistry.org This method avoids the need for protecting the alkyne.

Precursor Synthesis and Functional Group Introduction

The successful construction of the target molecule is highly contingent on the effective preparation and functionalization of the two primary building blocks: the aminophenyl and benzoic acid moieties.

Aminophenyl Moiety Construction and Protection Strategies

The 3-ethynylaniline precursor is a key starting material. It can be synthesized from m-nitro-cinnamic acid through bromination and subsequent treatment with a base to form m-nitrophenylacetylene, which is then reduced to 3-ethynylaniline. google.com Another route involves the Sonogashira coupling of an aryl halide with an acetylene (B1199291) source like 2-methyl-3-butyn-2-ol, followed by deprotection. nih.gov

Due to the reactivity of the amino group, it often requires protection to prevent unwanted side reactions during the coupling step. A common protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which can be introduced by reacting the aminobenzoic acid with Fmoc-OSu. nih.gov

Benzoic Acid Moiety Derivatization and Activation

The benzoic acid portion is typically introduced as 3-iodobenzoic acid or an ester derivative like methyl 3-iodobenzoate. Using an ester is often preferred to prevent potential interference of the free carboxylic acid group with the palladium catalyst. The ester can then be hydrolyzed in a final step to yield the desired benzoic acid. nih.gov The synthesis of aminobenzoic acid derivatives can be achieved by reacting the corresponding aminobenzoic acid with isophthaloyl dichloride. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is imperative.

Key parameters that are often fine-tuned include:

Catalyst System: The choice of palladium catalyst and ligands is critical. numberanalytics.com Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. numberanalytics.com The ligand plays a significant role in stabilizing the palladium center and enhancing its reactivity. libretexts.org While copper(I) is a common co-catalyst, its concentration must be carefully controlled to minimize side reactions. numberanalytics.com

Base and Solvent: The base, often an amine, is crucial for the reaction to proceed. wikipedia.org Triethylamine is a frequently used base. kaust.edu.sa The solvent must be capable of dissolving the reactants and be stable under the reaction conditions.

Temperature and Reaction Time: The reaction temperature can influence the rate of reaction, but higher temperatures may also lead to catalyst decomposition. numberanalytics.com Sonogashira reactions are often run at room temperature. wikipedia.orgrsc.org The progress of the reaction is typically monitored to determine the optimal reaction time.

A study on the optimization of a Sonogashira coupling found that using 0.25 mol% of a palladium catalyst with 5 equivalents of triethylamine at 50°C gave good to near-quantitative yields for a variety of substrates. kaust.edu.sa Another protocol reported good to excellent yields using 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI at 100°C for 3 hours in DMF. scirp.org

Interactive Data Table: Optimization of Sonogashira Reaction Conditions

Parameter Condition 1 Condition 2
Catalyst 0.25 mol% Pd catalyst 2.5 mol% Pd(CF₃COO)₂
Ligand Not specified 5 mol% PPh₃
Co-catalyst Copper-free 5 mol% CuI
Base 5 eq. Triethylamine 1 mL Triethylamine
Solvent Water DMF
Temperature 50°C 100°C

| Yield | Good to quantitative | 72% - 96% |

Following the coupling reaction, the product is typically isolated and purified through standard laboratory procedures such as filtration, extraction, and chromatography. If an ester was used, the final step is its hydrolysis to the carboxylic acid. nih.gov

Catalyst Systems and Ligand Effects

The success of the Sonogashira coupling is highly dependent on the chosen catalyst system, which typically comprises a palladium(0) complex and a copper(I) salt co-catalyst. wikipedia.orglibretexts.org The palladium catalyst is the primary driver of the cross-coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which enhances the reaction rate. wikipedia.org

Commonly employed palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.org The choice of phosphine (B1218219) ligands plays a critical role in the efficiency of the catalytic cycle. Monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) are widely used. However, the use of bulky and electron-rich phosphine ligands can often lead to improved catalytic activity and stability of the palladium complex, allowing for lower catalyst loadings and milder reaction conditions.

The copper co-catalyst is typically a copper(I) halide, such as copper(I) iodide (CuI). libretexts.org While essential for the classical Sonogashira reaction, copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). These copper-free reactions often necessitate the use of more sophisticated and electron-rich ligands on the palladium center to facilitate the catalytic cycle.

Table 1: Representative Catalyst Systems for Sonogashira Coupling

Palladium Pre-catalyst Copper Co-catalyst Ligand Typical Loading (mol%) Notes
Pd(PPh₃)₄CuITriphenylphosphinePd: 1-5, Cu: 1-10Standard, widely used system.
PdCl₂(PPh₃)₂CuITriphenylphosphinePd: 1-5, Cu: 1-10Air-stable pre-catalyst.
Pd₂(dba)₃Nonet-Bu₃PPd: 0.5-2Example of a copper-free system.
Pd(OAc)₂CuIVarious PhosphinesPd: 1-5, Cu: 1-10Versatile Pd(II) source.

This table presents a selection of commonly used catalyst systems and is not exhaustive.

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are crucial parameters that significantly influence the outcome of the Sonogashira coupling. The solvent must be capable of dissolving both the aryl halide and the terminal alkyne, as well as the catalyst system and the base.

A variety of solvents can be employed, with polar aprotic solvents being a common choice. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used due to their excellent solvating properties. wikipedia.org The reaction is typically conducted in the presence of a base, often an amine such as triethylamine (TEA) or diisopropylamine (B44863) (DIPA), which can also serve as a co-solvent. wikipedia.org The base is essential to neutralize the hydrogen halide that is formed as a byproduct during the reaction. wikipedia.org

The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. wikipedia.orgresearchgate.net For highly reactive substrates, such as aryl iodides, the reaction can often proceed efficiently at room temperature. researchgate.net Less reactive substrates, like aryl bromides, may require heating to achieve a reasonable reaction rate. researchgate.net Careful temperature control is important to minimize side reactions, such as the aforementioned homocoupling of the alkyne.

Table 2: Influence of Solvents and Temperature on Sonogashira Coupling

Solvent Base Typical Temperature Range (°C) Key Considerations
N,N-Dimethylformamide (DMF)Triethylamine (TEA)25 - 100Good solvating power, can be difficult to remove.
Tetrahydrofuran (THF)Diisopropylamine (DIPA)25 - 66 (reflux)Lower boiling point, easier to remove post-reaction.
Acetonitrile (MeCN)Potassium Carbonate (K₂CO₃)25 - 82 (reflux)Alternative base system.
TolueneTriethylamine (TEA)50 - 110 (reflux)Less polar option, can be useful for certain substrates.

This table provides general guidance; optimal conditions must be determined empirically.

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture requires careful consideration of its amphoteric nature, as it possesses both a basic amino group and an acidic carboxylic acid group.

A typical workup procedure begins with the removal of the solvent under reduced pressure. The resulting crude residue is then subjected to an acid-base extraction to separate the product from non-polar byproducts and starting materials. google.comdiaion.com The crude material can be dissolved in an organic solvent, such as ethyl acetate (B1210297), and washed with a dilute aqueous acid (e.g., HCl) to protonate the amino group, rendering the product soluble in the aqueous phase. The aqueous layer is then separated, and the pH is carefully adjusted with a base (e.g., NaOH) to the isoelectric point of the amino acid, at which it has minimal solubility, causing it to precipitate. The precipitated solid can then be collected by filtration.

Alternatively, the crude product can be purified by column chromatography. google.comdiaion.com Due to the polar nature of the target molecule, silica (B1680970) gel is a suitable stationary phase. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape and reduce tailing by suppressing the ionization of the carboxylic acid and amino groups, respectively.

Final purification is often achieved by crystallization. scholarsresearchlibrary.comgoogle.com The choice of solvent is critical and can influence the polymorphic form of the product. scholarsresearchlibrary.com Solvents such as ethanol, ethyl acetate, or mixtures thereof with water are commonly used for the crystallization of aminobenzoic acids. scholarsresearchlibrary.com

Table 3: Purification Techniques for this compound

Technique Description Key Considerations
Acid-Base ExtractionSeparation based on the differential solubility of the ionic and neutral forms of the compound. google.comdiaion.comCareful pH control is necessary to achieve effective separation and precipitation.
Column ChromatographySeparation based on the differential adsorption of the compound to a stationary phase. google.comdiaion.comEluent system may need to be modified with acid or base to improve separation.
CrystallizationFinal purification step to obtain a highly pure, crystalline solid. scholarsresearchlibrary.comgoogle.comSolvent choice can affect yield and crystal form.

Chemical Reactivity and Advanced Derivatization Studies

Transformations of the Ethynyl (B1212043) Bridge

The carbon-carbon triple bond of the ethynyl bridge is a hub of reactivity, susceptible to addition, reduction, and cleavage reactions.

The ethynyl group is a prime candidate for [3+2] dipolar cycloaddition reactions, a cornerstone of "click chemistry." wikipedia.orguchicago.edu This class of reactions is celebrated for its high efficiency, selectivity, and mild reaction conditions. tcichemicals.com The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), which forms a stable 1,2,3-triazole ring. wikipedia.org

While the classic Huisgen reaction can require high temperatures and may produce a mixture of regioisomers with internal alkynes, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers remarkable control, typically favoring the 1,4-disubstituted triazole isomer with terminal alkynes. organic-chemistry.org For internal alkynes like the one in 3-[2-(3-Aminophenyl)ethynyl]benzoic acid, the reaction is still feasible, though it may require specific catalytic systems, such as those involving ruthenium, which can selectively yield fully substituted 1,2,3-triazoles. organic-chemistry.org The reaction involves the concerted addition of an organic azide to the alkyne, creating a highly stable aromatic triazole ring that can link the parent molecule to other molecular fragments, polymers, or biomolecules. tcichemicals.comlumiprobe.com

The general scheme for a cycloaddition reaction on the ethynyl bridge is as follows:

Reactants : this compound and an organic azide (R-N₃).

Catalyst : Typically a Copper(I) or Ruthenium source.

Product : A complex molecule containing a newly formed 1,2,3-triazole ring.

The kinetics of these cycloadditions are influenced by the electronic properties of the substituents on the alkyne. researchgate.net The presence of the electron-withdrawing benzoic acid group can enhance the reactivity of the alkyne toward cycloaddition. researchgate.net

The ethynyl bridge can be selectively or fully reduced through hydrogenation, providing access to either the corresponding alkene or alkane. The stereochemical outcome of the reduction is highly dependent on the chosen catalyst and reaction conditions. youtube.com

Complete Reduction to Alkane : Catalytic hydrogenation using powerful catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel will fully reduce the triple bond to a single bond. lumenlearning.comlibretexts.orglibretexts.org This reaction proceeds through an alkene intermediate but cannot be stopped at that stage with these catalysts, ultimately yielding 3-[2-(3-Aminophenyl)ethyl]benzoic acid. youtube.comlibretexts.org

Partial Reduction to cis-Alkene : To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. youtube.com The most common is Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.orgjove.comorganicchemistrytutor.com This system facilitates the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the (Z)-alkene, 3-[2-(3-aminophenyl)vinyl]benzoic acid. youtube.com Nickel-boride complexes (P-2 catalyst) can also achieve this transformation. jove.com

Partial Reduction to trans-Alkene : The formation of a (E)-alkene is achieved through a dissolving metal reduction. organicchemistrytutor.com This reaction uses sodium or lithium metal in a liquid ammonia (B1221849) solvent at low temperatures. lumenlearning.comlibretexts.org The mechanism involves a radical anion intermediate, which ultimately leads to the anti-addition of hydrogen, producing the trans isomer. libretexts.org

Desired ProductReagents/CatalystStereochemistryResulting Compound Name
AlkaneH₂, Pd/C (or PtO₂, Raney Ni)N/A (Full saturation)3-[2-(3-Aminophenyl)ethyl]benzoic acid
cis-AlkeneH₂, Lindlar's Catalyst (or Ni₂B)syn-addition(Z)-3-[2-(3-Aminophenyl)vinyl]benzoic acid
trans-AlkeneNa (or Li), liquid NH₃anti-addition(E)-3-[2-(3-Aminophenyl)vinyl]benzoic acid

The triple bond can be completely broken through oxidative cleavage using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com This reaction is a powerful tool for structural analysis and for synthesizing carboxylic acids. orgoreview.com When an internal alkyne is subjected to ozonolysis followed by aqueous work-up, or treatment with hot, basic KMnO₄ followed by acidification, the triple bond is cleaved, and each alkyne carbon is oxidized to a carboxylic acid. chemistrysteps.comopenochem.orglibretexts.org

For this compound, oxidative cleavage of the ethynyl bridge would break the molecule into two distinct carboxylic acid fragments:

3-Aminobenzoic acid

Isophthalic acid (benzene-1,3-dicarboxylic acid)

This transformation underscores the potential to use the parent compound as a precursor for these two valuable chemical synthons.

Aminophenyl Group Modifications

The primary aromatic amine group is a versatile functional handle that readily undergoes reactions such as acylation and diazotization.

The nucleophilic primary amine of the aminophenyl ring can be easily acylated by reacting with acyl chlorides or acid anhydrides to form a stable amide bond. youtube.com This reaction is typically performed in the presence of a base to neutralize the acid byproduct. This derivatization is fundamental in medicinal chemistry for modifying a molecule's properties, such as solubility, stability, and biological activity.

For instance, reaction with acetyl chloride would yield 3-[2-(3-acetamidophenyl)ethynyl]benzoic acid . A potential complication in this reaction is the presence of the carboxylic acid group on the other ring, which could lead to side reactions, such as anhydride (B1165640) formation, under certain conditions. However, the amine is generally more nucleophilic than the carboxylate, allowing for selective N-acylation under controlled conditions. csbsju.edu

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. organic-chemistry.orgunacademy.com The resulting 3-ethynyl-5-(methoxycarbonyl)benzenediazonium cation is a highly valuable synthetic intermediate. libretexts.org

While aliphatic diazonium salts are notoriously unstable, aromatic diazonium salts are stable enough at low temperatures to be used in a wide array of subsequent reactions. organic-chemistry.orglibretexts.org These transformations allow for the replacement of the original amino group with a diverse set of other functional groups.

Reaction NameReagentsProduct Functional Group
Sandmeyer ReactionCuCl, CuBr, CuCN-Cl, -Br, -CN
Schiemann ReactionHBF₄, heat-F
Gattermann ReactionCu powder, HBr or HCl-Br, -Cl
IodinationKI-I
HydroxylationH₂O, heat-OH
Azo CouplingActivated aromatic ring (e.g., phenol (B47542), aniline)-N=N-Ar (Azo dye)

These reactions demonstrate that the aminophenyl moiety can be precisely converted into a wide range of functionalities, dramatically expanding the synthetic utility of the parent molecule.

Metal Complexation through Amine Ligands

The primary amine (-NH2) on the phenyl ring of this compound serves as an effective Lewis base, capable of donating its lone pair of electrons to coordinate with a variety of metal ions. This coordination ability is fundamental to its use in constructing sophisticated supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. nih.gov The interaction between the amine ligand and a metal center is a classic example of Lewis acid-base chemistry, forming a coordinate covalent bond.

The efficacy of this coordination is influenced by the electronic landscape of the entire molecule. The electron-withdrawing nature of the benzoic acid group and the electron-delocalizing effect of the ethynyl bridge modulate the electron density on the amine nitrogen, thereby influencing the strength and stability of the metal-ligand bond. Researchers can leverage this by selecting metal ions with appropriate coordination geometries and electronic properties to direct the assembly of desired one-, two-, or three-dimensional networks. nih.gov In many instances, the amine group acts in concert with the carboxylate group to form stable chelate structures with a single metal center or to bridge multiple metal centers, further diversifying the potential structural outcomes.

Benzoic Acid Functionality Reactivity

The carboxylic acid moiety (-COOH) is one of the most versatile functional groups in organic chemistry, and its presence on the this compound scaffold provides a rich platform for chemical modification and derivatization.

The carboxylic acid can be readily converted into esters and amides, transformations that are pivotal for integrating the molecule into larger systems or for fine-tuning its properties like solubility and biocompatibility.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H2SO4) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of a wide array of functional groups.

Amide Bond Formation: The formation of an amide linkage requires coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by peptide coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to form a stable, unreactive amide bond.

These derivatizations are summarized in the table below:

Reaction TypeReagentFunctional Group IntroducedResulting Derivative
EsterificationMethanol (CH3OH) / H+MethoxycarbonylMethyl 3-[2-(3-aminophenyl)ethynyl]benzoate
EsterificationEthanol (C2H5OH) / H+EthoxycarbonylEthyl 3-[2-(3-aminophenyl)ethynyl]benzoate
Amide FormationPropylamine / EDCN-propylaminocarbonylN-propyl-3-[2-(3-aminophenyl)ethynyl]benzamide
Amide FormationAniline / HATUN-phenylaminocarbonylN-phenyl-3-[2-(3-aminophenyl)ethynyl]benzamide

To increase the electrophilicity of the carboxyl carbon for subsequent reactions, the benzoic acid can be converted into more reactive intermediates like acid chlorides or anhydrides.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) readily converts the carboxylic acid into the highly reactive 3-[2-(3-aminophenyl)ethynyl]benzoyl chloride. This intermediate is not typically isolated and is used in situ to react with a wide range of nucleophiles.

Anhydride Formation: Anhydrides can be formed by the dehydration of two carboxylic acid molecules, often driven by a strong dehydrating agent like phosphorus pentoxide (P4O10) or by reacting the carboxylate salt with the corresponding acid chloride.

DerivativeReagent(s)Key Feature
Acid ChlorideThionyl Chloride (SOCl2)Highly reactive electrophile
Acid ChlorideOxalyl Chloride ((COCl)2)Useful for clean reactions (gaseous byproducts)
AnhydridePhosphorus Pentoxide (P4O10)Powerful dehydrating agent

The acidic proton of the carboxylic acid group can be easily removed by a base (e.g., sodium hydroxide, NaOH) to form a carboxylate salt, such as sodium 3-[2-(3-aminophenyl)ethynyl]benzoate. This deprotonation is a critical step in many coordination chemistry applications. The resulting carboxylate anion (–COO⁻) is an excellent ligand for metal ions, often acting as a bidentate or bridging ligand in the formation of MOFs and other coordination polymers. nih.gov The disappearance of the C=O stretching vibration peak in infrared spectroscopy is a clear indicator that the carboxyl group has coordinated with a metal ion. nih.gov This functionality, combined with the amine group, allows the molecule to act as a versatile linker, bridging metal centers through both its nitrogen and oxygen atoms to create robust and intricate frameworks. nih.gov

Multi-Functionalization and Convergent Synthesis of Complex Architectures

The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a "convergent" synthetic strategy, where different parts of a complex target molecule are synthesized separately and then joined together. This approach is highly efficient for building complex, multi-component systems.

A typical synthetic strategy might involve:

Protection: The amine group can be protected (e.g., as a Boc-carbamate) to prevent it from reacting while the carboxylic acid is modified.

Derivatization: The exposed carboxylic acid can be converted to an ester or amide as described above.

Deprotection: The protecting group on the amine is removed.

Final Functionalization: The now-free amine can be used for metal complexation or further organic transformations.

Simultaneously, the alkyne handle remains available for powerful coupling reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira cross-coupling, allowing for the introduction of entirely new molecular fragments. This multi-functional, step-wise approach enables the rational design and synthesis of advanced materials, dendritic polymers, and precisely defined molecular architectures where each component of the original building block serves a specific, pre-determined function.

Computational and Theoretical Investigations of 3 2 3 Aminophenyl Ethynyl Benzoic Acid

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of organic molecules. nih.gov These approaches offer a balance between accuracy and computational cost, making them ideal for investigating the electronic structure and spectroscopic properties of medium-sized molecules like 3-[2-(3-Aminophenyl)ethynyl]benzoic acid. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is expected to be predominantly localized on the electron-donating aminophenyl moiety. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzoic acid group and the ethynyl (B1212043) linker. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, which is often associated with interesting photophysical properties.

A representative table of calculated electronic properties for a structurally similar compound, 4-[(4-Aminophenyl) Ethynyl] Benzoic Acid Methyl Ester, is provided below to illustrate the type of data generated from such studies.

Table 1: Calculated Electronic Properties of a Related Compound

Parameter Value (eV)
HOMO Energy -5.78
LUMO Energy -1.68
HOMO-LUMO Gap 4.10

Data is illustrative and based on calculations for analogous compounds.

Spectroscopic Property Predictions (UV-Vis, NMR Chemical Shifts)

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically reveal that the primary electronic transitions are from the HOMO to the LUMO. acs.org In molecules with extended π-conjugation and donor-acceptor groups, these transitions often fall within the UV or visible range. researchgate.net

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be obtained. mdpi.com These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculation. researchgate.net

Table 2: Predicted Spectroscopic Data for an Analogous Arylene Ethynylene Oligomer

Property Predicted Value
λmax (UV-Vis) 357 nm
¹H NMR Chemical Shift Range (ppm) 6.8 - 8.1
¹³C NMR Chemical Shift Range (ppm) 115 - 167

Values are representative and derived from studies on analogous compounds to illustrate typical computational outputs. mdpi.compsu.edu

Vibrational Frequency Calculations and Assignment

DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. uit.no These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental infrared (IR) and Raman spectra. openmopac.net The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). openmopac.net

For this compound, characteristic vibrational modes would include:

N-H stretching of the amine group.

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C≡C stretching of the ethynyl linker.

Aromatic C-H and C=C stretching modes.

Theoretical spectra generated from these calculations are crucial for assigning the often complex bands observed in experimental vibrational spectra. researchgate.netuni-bonn.de A scaling factor is commonly applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical method, improving the agreement with experimental data. nih.gov

Conformational Analysis and Energy Landscapes

The flexible bonds within this compound, particularly the rotation around the single bonds adjacent to the ethynyl linker and the orientation of the carboxylic acid group, allow for multiple conformations. Computational conformational analysis can map the potential energy surface of the molecule as a function of these rotational degrees of freedom.

By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the low-energy conformers (local and global minima) and the energy barriers (transition states) that separate them. Studies on aminobenzoic acid derivatives have shown that the conformation can be influenced by intramolecular hydrogen bonding and steric interactions, which in turn affects their biological and chemical reactivity. nih.govacs.org For this compound, a key aspect would be to determine the relative orientation of the two aromatic rings and the planarity of the carboxylic acid group with respect to its attached phenyl ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For example, in its synthesis via Sonogashira coupling, DFT could be used to model the key steps of the catalytic cycle, such as oxidative addition, alkyne coordination, and reductive elimination.

Furthermore, the reactivity of the molecule itself can be studied. For instance, the mechanism of its esterification or amidation at the carboxylic acid group could be elucidated by locating the transition state structures and calculating the activation energies for the proposed reaction pathways. Computational studies on the hydrogenation of phenylacetylene (B144264) on catalyst surfaces have provided detailed insights into reaction intermediates and preferred pathways, demonstrating the power of DFT to understand surface chemistry and catalysis. nih.govchemrxiv.org Such approaches could be adapted to explore reactions involving the ethynyl group of the target molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, isolated molecules (or small clusters), Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, often in a simulated solvent or solid-state environment. researchgate.netnih.gov

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for every atom in the system. nih.gov This allows for the observation of:

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar amine and carboxylic acid groups.

Aggregation Behavior: In simulations with multiple solute molecules, the tendency for them to self-assemble or aggregate can be investigated. This is particularly relevant for conjugated molecules that can form π-stacked structures. rsc.orgmdpi.com

MD simulations are governed by a force field, a set of parameters that describes the potential energy of the system. These simulations can provide insights into macroscopic properties like diffusion coefficients and can help understand how the molecule behaves in a more realistic, condensed-phase environment. nih.govmdpi.com

Structure-Property Relationship Studies

The unique arrangement of an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) at the meta-positions of the two phenyl rings, connected by a rigid ethynyl linker, is expected to give rise to distinct electronic and photophysical properties.

Molecular Geometry and Electronic Distribution:

The core of this compound is the tolan (diphenylacetylene) framework, which is generally planar. The introduction of the amino and carboxylic acid substituents is likely to cause minor deviations from planarity. The ethynyl linkage provides a highly conjugated π-system, facilitating electron delocalization across the molecule.

The amino group, being a strong electron donor, will increase the electron density of the phenyl ring to which it is attached. Conversely, the carboxylic acid group, a meta-directing deactivator, will withdraw electron density from its phenyl ring. This push-pull electronic character, even with meta-substitution, is expected to create a significant molecular dipole moment.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions:

Computational studies on similar donor-acceptor substituted tolan derivatives reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich part of the molecule (the aminophenyl moiety in this case), while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-deficient part (the benzoyl moiety). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net

The presence of the donor and acceptor groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted diphenylacetylene (B1204595). A smaller HOMO-LUMO gap generally implies greater polarizability and potential for nonlinear optical (NLO) activity. The primary electronic transition would likely be a π-π* transition with significant intramolecular charge transfer (ICT) character, from the amino-substituted ring to the carboxy-substituted ring. Time-dependent DFT (TD-DFT) calculations are a common method for predicting the absorption spectra of such molecules. ijcce.ac.ir

Inferred Spectroscopic and Electronic Properties:

Based on studies of related benzoic acid and aminobenzoic acid derivatives, the following properties can be anticipated for this compound. These values are illustrative and would require specific DFT calculations for confirmation.

Calculated PropertyPredicted Value/CharacteristicInfluencing Structural Feature
HOMO EnergyRelatively High (less negative)Electron-donating amino group
LUMO EnergyRelatively Low (more negative)Electron-withdrawing carboxylic acid group
HOMO-LUMO Gap (ΔE)Reduced compared to parent tolanDonor-acceptor substitution
Dipole Moment (µ)SignificantAsymmetric electronic distribution
Primary UV-Vis Absorption (λmax)Red-shifted compared to parent tolanIntramolecular Charge Transfer (ICT)

The reactivity of the molecule can also be inferred from these computational parameters. The localization of the HOMO on the aminophenyl ring suggests that this region would be susceptible to electrophilic attack, while the LUMO localization on the benzoyl ring indicates its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visually confirm these reactive sites. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

Conjugated Polymer and Oligomer Precursor

The utility of 3-[2-(3-Aminophenyl)ethynyl]benzoic acid as a monomer for the synthesis of conjugated polymers and oligomers has not been detailed in available research. This compound possesses both amino and carboxylic acid functional groups, alongside a rigid ethynyl-phenyl backbone, which theoretically allows for its incorporation into polymer chains through various polymerization techniques. The extended π-conjugation suggests potential for interesting electronic and optical properties.

Integration into Light-Emitting Materials

There is no specific information available on the integration of polymers or oligomers derived from this compound into light-emitting materials, such as those used in organic light-emitting diodes (OLEDs). Research in this area would typically involve the synthesis of such polymers, followed by the characterization of their photoluminescent and electroluminescent properties.

Application in Organic Electronics

Similarly, the application of materials derived from this compound in other organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), is not described in the current body of scientific literature. Such applications would depend on the semiconductor properties of the resulting polymers, including their charge carrier mobility and energy levels.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, featuring a carboxylic acid group for metal coordination or covalent bond formation and an amino group for further functionalization or linkage, makes it a potential candidate as a linker or building block for MOFs and COFs.

As a Bridging Ligand for Coordination Polymers

No published studies were found that utilize this compound as a bridging ligand to construct coordination polymers or MOFs. Such research would involve reacting the compound with metal ions or clusters to form extended crystalline networks.

Design of Porous Materials for Adsorption and Separation

The design and synthesis of porous materials like MOFs or COFs using this compound for applications in gas adsorption and separation have not been reported. The specific pore size, shape, and surface chemistry imparted by this linker would be critical for selective adsorption properties.

Sensing Applications

The inherent fluorescence and functional groups of this compound suggest its potential use in chemical sensing. The amino and carboxylic acid groups could act as binding sites for analytes, and the fluorophore core could signal binding events through changes in its emission. However, no specific studies detailing its application as a chemical sensor are currently available.

No Information Available on "this compound" for Specified Applications

Following a comprehensive search of available scientific literature, no research findings or data could be located for the chemical compound "this compound" within the contexts of advanced materials science, supramolecular chemistry, and the specific applications outlined in the user's request.

The requested article structure, focusing on chromogenic and fluorogenic chemosensors, the development of recognition elements for analytes, and its self-assembly properties through hydrogen bonding and π-stacking to form ordered nanostructures, requires detailed experimental data and published research. Unfortunately, there is no accessible information to suggest that "this compound" has been synthesized or investigated for these purposes.

As a result, it is not possible to generate the requested article with the required scientifically accurate content, data tables, and detailed research findings for each specified section and subsection. The complete absence of information for this particular compound in the specified contexts prevents the creation of an authoritative and factual article as instructed.

Exploration of Biological and Mechanistic Pathways Non Clinical Focus

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and molecular biology. For 3-[2-(3-Aminophenyl)ethynyl]benzoic acid, understanding these interactions provides insight into its potential biological activities.

Enzyme Binding and Inhibition Mechanisms (e.g., Acetylcholinesterase)

Direct studies on the interaction of this compound with acetylcholinesterase (AChE) are not extensively documented in publicly available research. However, the chemical structure of the compound, which incorporates an aminobenzoic acid moiety, suggests potential for such interactions based on studies of related molecules.

Derivatives of aminobenzoic acid have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. researchgate.netnih.gov For instance, a series of 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated cholinesterase inhibitory potential, with some compounds showing significant activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net The inhibitory mechanism of such compounds often involves binding to the active site of the enzyme. researchgate.net

Similarly, various benzoic acid derivatives have been investigated as AChE inhibitors. nih.gov Kinetic studies and molecular docking simulations on hydroxybenzoic acids have revealed that they can interact with the active site of AChE, primarily through hydrogen bonds and hydrophobic interactions. nih.govnih.gov The position of substituents on the benzoic acid ring plays a crucial role in the nature and strength of these interactions. nih.govnih.gov Given that this compound possesses both an amino-substituted phenyl ring and a benzoic acid group, it is plausible that it could also engage with the active site of acetylcholinesterase, though specific inhibitory constants and mechanisms remain to be elucidated through direct experimental investigation.

Receptor Interaction Studies (e.g., RXR agonism for structural analogs)

While direct receptor binding data for this compound is limited, the structural analogy to known Retinoid X Receptor (RXR) modulators provides a basis for potential interaction. RXRs are nuclear receptors that play a pivotal role in regulating gene expression. nih.govmdpi.com

A notable structural analog is bexarotene (B63655) (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid), an RXR agonist that features an ethynylbenzoic acid moiety. nih.govmdpi.com This shared structural element suggests that this compound could potentially fit within the ligand-binding pocket of RXR. The common structure of many RXR agonists includes a hydrophobic part, a linker, and an acidic moiety like benzoic acid. mdpi.com

Structure-activity relationship studies on diphenylamine-based retinoids have further highlighted the importance of the benzoic acid portion for RXR agonism. nih.gov Modifications to this part of the molecule can lead to compounds with agonistic, synergistic, or even antagonistic activities at RXR. nih.gov For example, the flexibility of the carboxylic acid-containing substituent on the core scaffold can influence the biological response. nih.gov Therefore, while the specific activity of this compound at RXR is unknown, its structural features warrant investigation into its potential as an RXR modulator.

Protein Binding and Conformational Changes

Substituted benzoic acids have been shown to bind to serum albumins, such as bovine serum albumin (BSA). mdpi.com The binding affinity is sensitive to the nature and position of the substituents on the benzoic acid ring, with electron-density distribution playing a crucial role. mdpi.com Aromatic carboxylates are known to have a preference for a specific binding site on albumin known as Sudlow II. mdpi.com Given its benzoic acid moiety, it is likely that this compound would also bind to serum albumin, which could affect its distribution and availability in a biological system.

The binding of a ligand to a protein is a dynamic process that can involve a range of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. These interactions can lead to a shift in the conformational equilibrium of the protein, favoring a state that is either more or less active. The extent of these conformational changes would depend on the specific protein and the precise binding mode of this compound.

Cellular Uptake and Localization Studies (Mechanism-based, in vitro)

There is a lack of specific in vitro studies detailing the cellular uptake and localization of this compound. However, based on its physicochemical properties, some general mechanisms can be inferred. As a carboxylic acid, its ionization state will be dependent on the pH of the surrounding environment. At physiological pH, the carboxylic acid group would likely be deprotonated, rendering the molecule negatively charged.

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane, carrier-mediated transport, and endocytosis. nih.govresearchgate.net The efficiency of passive diffusion is often related to the lipophilicity of the compound. While the ethynyl (B1212043) and phenyl groups contribute to its lipophilicity, the charged carboxylate and polar amino group would decrease it.

The presence of the amino and carboxylic acid groups might also make it a substrate for various transporters expressed on the cell surface. For instance, some amino acid transporters or organic anion transporters could potentially facilitate its entry into cells.

Studies with other molecules have shown that the attachment of certain functional groups can influence cellular uptake. For example, the Dabcyl group has been shown to enhance the cellular uptake of peptides. nih.gov While not directly applicable, this highlights how different chemical moieties can modulate cellular entry. The precise mechanisms and efficiency of cellular uptake for this compound would need to be determined experimentally, for instance, by using fluorescently labeled analogs and various endocytosis inhibitors in cell culture models. researchgate.netnih.gov

Modulatory Effects on Biochemical Pathways (e.g., Antioxidant activity, specific pathway modulation)

While direct evidence for the effects of this compound on specific biochemical pathways is scarce, the presence of the aminophenyl group suggests a potential for antioxidant activity.

Aminobenzoic acid derivatives have been explored for their antioxidant properties. researchgate.netresearchgate.net Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. nih.gov The antioxidant activity of phenolic and aminophenolic compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them.

For example, a study on aminobenzoic acid derivatives showed that they possess mild to moderate antioxidant potential. researchgate.net The presence of a benzoyl group in some of these derivatives was found to enhance antioxidant activity. researchgate.net Other studies on compounds with hindered phenol (B47542) fragments combined with heterocyclic moieties have also demonstrated significant antioxidant activity. researchgate.net Furthermore, newly synthesized oxadiazole derivatives linked to imidazopyridine, which were synthesized from aminobenzoic acid precursors, have shown moderate antioxidant activity in DPPH free radical scavenging assays. chemrevlett.comchemrevlett.com

Given these findings with related structures, it is plausible that this compound could exhibit antioxidant properties. The amino group on the phenyl ring could potentially act as a radical scavenger. However, dedicated in vitro assays are necessary to confirm and quantify this potential activity.

Structure-Activity Relationship (SAR) at the Molecular Level (Theoretical and in vitro)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. While a comprehensive SAR profile for this compound is not available, insights can be drawn from studies on related benzoic acid derivatives.

The biological activity of benzoic acid derivatives is highly dependent on the type and position of substituents on the aromatic ring. nih.goviomcworld.com For instance, in the context of α-amylase inhibition by benzoic acid derivatives, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity. nih.gov

In the realm of anti-sickling properties, mathematical modeling has been used to derive quantitative structure-activity relationships for a series of synthetic benzoic acid derivatives. iomcworld.com These studies indicate that the electronic properties and spatial arrangement of functional groups are critical for activity. iomcworld.com

Regarding receptor interactions, SAR studies of diphenylamine-based retinoids have shown that the benzoic acid moiety is a key pharmacophore for RXR agonism. nih.gov The nature of the substituent on the benzoic acid can modulate the activity, leading to agonists, synergists, or antagonists. nih.gov

For this compound, the key structural features include:

The benzoic acid group, which can participate in hydrogen bonding and electrostatic interactions.

The ethynyl linker , which provides rigidity and a specific spatial orientation between the two aromatic rings.

The 3-aminophenyl group, where the amino substituent can act as a hydrogen bond donor and influence the electronic properties of the ring.

A systematic variation of these structural components would be necessary to establish a clear SAR for this class of compounds. This would involve synthesizing and testing analogs with modifications to the substitution pattern on both phenyl rings and altering the nature of the linker.

Future Research Directions and Broader Academic Impact

Novel Synthetic Strategies and Green Chemistry Approaches

The primary synthetic route to 3-[2-(3-Aminophenyl)ethynyl]benzoic acid and its derivatives is the Sonogashira cross-coupling reaction. scielo.org.mxnih.gov Future research will likely focus on developing more sustainable and efficient synthetic protocols for this class of compounds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. The application of microwave irradiation to the Sonogashira coupling of 3-ethynylaniline (B136080) with 3-iodobenzoic acid could significantly reduce reaction times from hours to minutes, leading to a more energy-efficient process.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better process control, and ease of scalability. beilstein-journals.org A flow chemistry setup for the synthesis of this compound would involve pumping the reactants, catalyst, and base through a heated microreactor. This approach could minimize the formation of byproducts and allow for in-line purification, leading to a more streamlined and efficient synthesis.

Green Solvents and Catalysts: A key focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research into performing the Sonogashira coupling in greener solvents like water, ionic liquids, or deep eutectic solvents is an active area. nih.gov Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, would enhance the sustainability of the synthesis. Investigations into copper-free Sonogashira reactions are also crucial to avoid the use of this often-toxic cocatalyst. nih.gov

Rational Design of Derivatives for Enhanced Functionality

The functional groups of this compound provide ideal handles for the rational design of derivatives with tailored properties.

Optoelectronic Properties: By modifying the substituents on the phenyl rings, the electronic properties of the diarylalkyne core can be fine-tuned. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, leading to changes in the absorption and emission spectra. rsc.org This makes derivatives of this compound promising candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Sensing Capabilities: The amino group can be functionalized to create receptors for specific analytes. For example, the incorporation of a receptor for a particular metal ion or biomolecule could lead to a fluorescent sensor that exhibits a change in its emission upon binding. The carboxylic acid group can be used to anchor these sensors to various surfaces.

Biological Activity: The diarylalkyne scaffold is present in a number of biologically active compounds. researchgate.net Systematic modification of the core structure and the peripheral functional groups could lead to the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in this endeavor.

Integration into Hybrid Material Systems

The bifunctional nature of this compound makes it an excellent building block for the construction of advanced hybrid materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal ions to form the nodes of a metal-organic framework, while the extended diarylalkyne structure acts as a rigid linker. rsc.orgnih.govekb.eg The resulting MOFs could possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The amino group within the linker can be post-synthetically modified to introduce additional functionalities.

Functionalized Nanoparticles: The carboxylic acid can be used to anchor the molecule to the surface of nanoparticles, such as gold or quantum dots. The amino group can then be used to attach biomolecules, such as proteins or DNA, creating functionalized nanoparticles for applications in bioimaging, biosensing, and targeted drug delivery.

Polymers: The molecule can be incorporated into polymer chains, either as a pendant group or as part of the main chain. This could lead to the development of polymers with interesting optical, electronic, or mechanical properties. For instance, polymers containing this rigid rod-like moiety could exhibit liquid crystalline behavior.

Advanced Characterization Techniques for Complex Assemblies

As this compound and its derivatives are integrated into more complex systems, advanced characterization techniques will be essential to understand their structure and properties at the nanoscale.

Scanning Probe Microscopy: Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can be used to visualize the self-assembly of these molecules on surfaces with atomic or molecular resolution. This would provide valuable insights into their packing arrangements and intermolecular interactions in the formation of self-assembled monolayers (SAMs). mdpi.com

Spectroscopic Methods: Surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) can provide detailed vibrational information about the molecules in their assembled state, revealing details about their orientation and interaction with the substrate.

X-ray Techniques: X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the atoms in the self-assembled monolayers. Grazing-incidence X-ray diffraction (GIXRD) can provide information about the long-range order and crystallinity of the assemblies.

Computational Drug Discovery (Theoretical Aspects) and Molecular Design

Computational methods will play a pivotal role in accelerating the discovery and design of new derivatives of this compound with specific functionalities.

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding modes and affinities of derivatives with biological targets, such as enzymes or receptors. dntb.gov.uanih.govresearchgate.net Molecular dynamics (MD) simulations can then be employed to study the stability of these interactions and to understand the dynamic behavior of the ligand-protein complexes. dntb.gov.uanih.govresearchgate.netdergipark.org.tr

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, optical properties, and reactivity of new derivatives. researchgate.net This information can be used to guide the design of molecules with desired photophysical or electronic properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or other properties. These models can then be used to predict the properties of new, untested compounds, thereby prioritizing synthetic efforts.

Interdisciplinary Research with Physics, Biology, and Engineering

The versatile nature of this compound and its derivatives makes them ideal candidates for interdisciplinary research at the interface of chemistry, physics, biology, and engineering.

Molecular Electronics: The rigid, conjugated structure of diarylalkynes makes them attractive candidates for use as "molecular wires" in nanoelectronic devices. The amino and carboxylic acid groups can serve as anchor points to connect the molecule to electrodes.

Biosensors: The ability to functionalize the molecule with biorecognition elements, coupled with its inherent fluorescence, opens up possibilities for the development of highly sensitive and selective biosensors for the detection of diseases or environmental monitoring. researchgate.net

Biomaterials: The self-assembly of derivatives into well-defined nanostructures could be exploited for the development of novel biomaterials for tissue engineering and regenerative medicine. The biocompatibility and biodegradability of these materials would be key considerations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[2-(3-Aminophenyl)ethynyl]benzoic acid, and how are critical reaction conditions optimized?

  • Answer : The compound can be synthesized via amide bond formation using dichlorotriphenylphosphorane as a coupling agent, starting from methyl 2-[(2-aminophenyl)ethynyl]benzoate . Alternatively, condensation reactions under acidic conditions (e.g., HCl or H₂SO₄) with benzaldehyde derivatives, 3-aminobenzoic acid, and substituted anilines have been reported, yielding benzoic acid derivatives with ethynyl linkages. Key optimizations include controlling stoichiometry, reaction temperature (70–100°C), and acid catalyst concentration to minimize by-products like [(Y-phenyl)-bis(4-aminophenyl)]methane .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry (MS) are essential for verifying molecular structure and purity . For crystallographic analysis, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution, particularly for assessing dihedral angles and intermolecular interactions .

Advanced Research Questions

Q. How can computational docking tools like AutoDock4 be leveraged to predict the binding interactions of this compound with biological targets?

  • Answer : AutoDock4 enables flexible receptor modeling by incorporating side-chain mobility in binding pockets. Key steps include:

  • Preparing ligand and receptor files (e.g., PDBQT format).
  • Defining a grid box around the active site with 0.375 Å spacing.
  • Using the Lamarckian genetic algorithm for docking simulations, with parameters adjusted for ethynyl group steric effects. Validation via cross-docking (e.g., HIV protease benchmarks) ensures reproducibility .

Q. What experimental strategies address contradictory product distributions in derivatives synthesized from this compound?

  • Answer : The ethynyl group’s electron-withdrawing nature can alter regioselectivity, leading to by-products. High-performance liquid chromatography (HPLC) with UV-Vis detection and 2D NMR (e.g., HSQC, COSY) are critical for resolving mixtures. For example, in acidic condensation reactions, optimizing molar ratios of benzaldehyde and aniline reduces [(Y-phenyl)-bis(aminophenyl)]methane formation .

Q. How can the biological activity of this compound analogs be systematically evaluated?

  • Answer : Inspired by retinoid-X-receptor (RXR) agonist studies, assays can include:

  • In vitro : Competitive binding assays using radiolabeled ligands (e.g., ³H-Bexarotene).
  • Cell-based : Luciferase reporter gene assays in RXR-transfected cell lines.
  • Structural analogs : Modifying the ethynyl spacer or carboxylic acid moiety to assess pharmacophore requirements .

Methodological Considerations

Q. What are the best practices for handling this compound in laboratory settings?

  • Answer : While direct safety data for this compound is limited, analogous benzoic acids (e.g., 3-aminobenzoic acid) require:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods.
  • Storage: Sealed containers in dry, cool environments (<25°C).
  • Disposal: Neutralization with dilute NaOH followed by incineration .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Answer : Conflicting data (e.g., bond lengths or angles) may arise from twinning or low-resolution datasets. Mitigation strategies include:

  • Re-refinement using SHELXL with updated scattering factors.
  • Validation tools like PLATON to check for missed symmetry or disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.